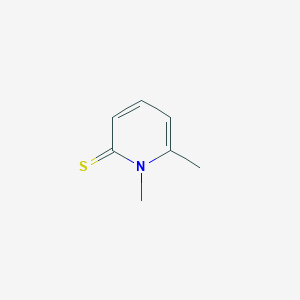

1,6-Dimethylpyridine-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19006-69-0 |

|---|---|

Molecular Formula |

C7H9NS |

Molecular Weight |

139.22 g/mol |

IUPAC Name |

1,6-dimethylpyridine-2-thione |

InChI |

InChI=1S/C7H9NS/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |

InChI Key |

KAQWGCRZRBUYFS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=S)N1C |

Canonical SMILES |

CC1=CC=CC(=S)N1C |

Origin of Product |

United States |

Synthetic Strategies and Pathways for 1,6 Dimethylpyridine 2 Thione and Derivatives

Foundational Synthetic Routes to Pyridine-2(1H)-thiones

The creation of the pyridine-2(1H)-thione ring system can be achieved through several reliable synthetic pathways, with condensation reactions being particularly prominent.

Cyanothioacetamide is a versatile and widely used precursor for the synthesis of 3-cyano-substituted pyridine-2(1H)-thiones due to its reactive methylene (B1212753) group and the presence of both cyano and thioamide functionalities. A common strategy involves its condensation with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of cyanothioacetamide with acetylacetone (B45752) is a known method to produce 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. nih.gov

A notable multi-component approach is the three-component condensation of cyanothioacetamide, an aldehyde (like acetaldehyde), and an enamine, which also yields the 4,6-dimethylpyridine-2-thione scaffold. nih.govresearchgate.net Other variations include the one-step cyclocondensation of substituted isoflavones with cyanothioacetamide in the presence of a base, which proceeds through a base-mediated ring opening of the isoflavone. santiago-lab.com Similarly, reactions with β-ethoxy or β-aminoprop-2-enones, such as 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione, provide a pathway to highly substituted pyridine-2(1H)-thiones. nih.gov The reaction of imino esters with cyanothioacetamide also represents a novel route to this heterocyclic system. anu.edu.augoogle.com

These reactions underscore the utility of cyanothioacetamide as a key building block, enabling the assembly of the pyridine-thione ring through the formation of crucial carbon-carbon and carbon-nitrogen bonds.

The final step in many syntheses of pyridine-2(1H)-thiones is a cyclization or annulation reaction. In the context of cyanothioacetamide condensations, this typically involves an intramolecular ring closure of an open-chain intermediate. For example, the process initiated by a Knoevenagel or Michael addition reaction generates a linear adduct which then undergoes cyclization. santiago-lab.comacs.org This ring closure is often facilitated by a base and proceeds via the attack of a nucleophilic nitrogen or carbon onto an electrophilic carbonyl or cyano group, followed by a dehydration or elimination step to yield the aromatic pyridine (B92270) ring. santiago-lab.com

Broader strategies for pyridine ring synthesis, such as [3+3] annulation, can also be adapted for pyridine-thione synthesis. bohrium.com These methods involve the combination of two three-atom fragments to construct the six-membered ring. Another approach is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, which can be used to form an amino-thieno[2,3-b]pyridine from a 2-(alkylthio)pyridine-3-carbonitrile intermediate, itself derived from a pyridine-2-thione. bohrium.com These methodologies provide a powerful toolkit for constructing the core heterocyclic scaffold from various acyclic or heterocyclic precursors.

Regiospecific Synthesis of Methyl-Substituted Pyridine-2-thiones

Achieving specific substitution patterns, such as in 1,6-dimethylpyridine-2-thione, requires regioselective synthetic methods. Research has often focused on related, highly functionalized isomers like 4,6-dimethylpyridine-2-thiones due to their synthetic accessibility and utility as intermediates.

The synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is well-documented and serves as an excellent case study for the regiospecific synthesis of methyl-substituted pyridine-thiones. One established method involves the condensation of acetylacetone with cyanothioacetamide. nih.gov An alternative and efficient route is the three-component condensation of cyanothioacetamide, acetaldehyde, and 1-(prop-1-en-2-yl)piperidine in ethanol (B145695). nih.govresearchgate.net This reaction proceeds through the presumed intermediate formation of a Knoevenagel condensation product, which then reacts with the enamine in a Stork-type reaction, followed by intramolecular cyclization and dehydrogenation to yield the final product. nih.gov

An alternative pathway involves the synthesis of the corresponding pyridone, 3-cyano-4,6-dimethylpyridine-2(1H)-one, which is then converted to the 2-chloro-3-cyano-4,6-dimethylpyridine intermediate. Subsequent reaction of this chloro-derivative with thiourea (B124793) in ethanol leads to the desired 3-cyano-4,6-dimethylpyridine-2(1H)-thione in high yield. nih.gov

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Cyanothioacetamide, Acetaldehyde, 1-(prop-1-en-2-yl)piperidine | Anhydrous Ethanol, 20°C | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 71% | nih.gov |

| 2-Chloro-3-cyano-4,6-dimethylpyridine | Thiourea, Ethanol, Reflux | 3-Cyano-4,6-dimethylpyridine-2(1H)-thione | 92% | nih.gov |

| 3-Pentylpentane-2,4-dione, Cyanothioacetamide | Morpholine, Ethanol, Boil | 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | - | |

| 3-Carbethoxybutane-2,4-dione, Cyanothioacetamide | - | 3-Cyano-5-(ethoxycarbonyl)-4,6-dimethylpyridine-2(1H)-thione | - | nih.gov |

This table presents examples of synthetic routes to methyl-substituted pyridine-2-thiones.

A direct and logical route to pyridine-2-thiones is the conversion of the corresponding pyridine-2-ones (pyridones). This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. The most common and effective method for this thionation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govsantiago-lab.comorientjchem.org The reaction is typically carried out by heating the pyridone with Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) or xylene. santiago-lab.comorientjchem.org This method is widely applicable to a range of carbonyl compounds, including lactams like pyridones, and generally provides good yields of the corresponding thio-analogues. nih.gov

Another approach, as mentioned previously, proceeds via a 2-halopyridine intermediate. The pyridone can be converted to a 2-chloropyridine (B119429) using a chlorinating agent like phosphorus oxychloride. This activated intermediate is then treated with a sulfur nucleophile, such as thiourea, to displace the chloride and form the pyridine-2-thione. nih.gov

Chemical Derivatization and Functionalization of this compound Scaffolds

The this compound scaffold and its isomers possess multiple reactive sites, allowing for a wide range of chemical derivatizations. The sulfur atom is a key site for functionalization.

A primary reaction of the pyridine-2-thione moiety is S-alkylation. Due to the tautomeric nature of pyridine-2-thiones, which exist in equilibrium with pyridine-2-thiols, the sulfur atom is nucleophilic. Treatment with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base (such as potassium hydroxide (B78521) or sodium hydroxide) readily forms 2-(alkylthio)pyridine derivatives. researchgate.netekb.eg This reaction is fundamental for introducing a variety of side chains onto the pyridine core.

The thione group can also undergo oxidation. Reaction with oxidizing agents like potassium hexacyanoferrate(III) or a DMSO-HCl system can lead to the formation of bis(pyrid-2-yl)disulfides via oxidative dimerization. researchgate.net This creates a symmetrical molecule linked by a disulfide bridge.

Furthermore, the S-alkylated derivatives can serve as versatile intermediates for constructing more complex heterocyclic systems. For example, 2-(alkylthio)pyridine-3-carbonitriles, formed by the alkylation of 3-cyanopyridine-2-thiones, can undergo intramolecular cyclization via the Thorpe-Ziegler reaction upon treatment with a strong base. This process leads to the formation of fused thieno[2,3-b]pyridine (B153569) systems, which are of significant interest in medicinal chemistry. researchgate.netbohrium.comresearchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| S-Alkylation | Alkyl halide, Base (e.g., KOH) | 2-(Alkylthio)pyridines | researchgate.netekb.eg |

| Oxidation | DMSO-HCl | Bis(pyrid-2-yl) disulfides | researchgate.net |

| Cyclization | Base (on S-alkylated nitrile) | Thieno[2,3-b]pyridines | bohrium.comresearchgate.net |

This table summarizes key derivatization reactions of pyridine-2-thione scaffolds.

Synthetic Strategies for this compound and Its Derivatives

The chemical compound this compound serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its reactivity at the sulfur and nitrogen atoms, as well as the pyridine ring, allows for diverse synthetic transformations. This article explores key synthetic strategies involving this compound, focusing on S-alkylation reactions, nitrogen functionalizations, and the construction of fused heterocyclic systems.

1 S-Alkylation Reactions and Formation of Thioether Derivatives

The sulfur atom of this compound is a primary site for nucleophilic attack, readily undergoing S-alkylation reactions to form a range of thioether derivatives. This transformation is a cornerstone in the functionalization of this scaffold.

Alkylation of 3-cyano-4,6-dimethylpyridine-2(1H)-thione, a closely related precursor, is typically achieved by reacting it with an alkylating agent in the presence of a base. A general procedure involves refluxing the thione with the appropriate alkylating agent and sodium acetate (B1210297) in ethanol. sci-hub.ru This method has been successfully employed to synthesize a series of 2-alkylthio-3-cyano-4,6-dimethylpyridines. sci-hub.ru The use of sodium ethoxide as a base also facilitates this reaction, providing an alternative one-step synthesis of these thioethers. sci-hub.ru

The nature of the alkylating agent can be varied to introduce different functionalities. For instance, reactions with ethyl chloroacetate (B1199739) or phenacyl bromide lead to the corresponding ester and ketone-containing thioethers. researchgate.net Similarly, chloroacetonitrile (B46850) can be used to introduce a cyanomethyl group. nih.gov The resulting S-alkylated products are often stable, isolable compounds that serve as key intermediates for further transformations. sci-hub.ruresearchgate.net

The S-alkylation reaction is not limited to simple alkyl halides. It can be extended to more complex reagents. For example, the reaction of 3-cyano-4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles. bohrium.com This highlights the versatility of the S-alkylation strategy in introducing diverse and functionalized side chains.

Table 1: Examples of S-Alkylation Reactions of Pyridine-2-thione Derivatives

Pyridine-2-thione Derivative Alkylating Agent Base/Solvent Product Reference 3-cyano-4,6-dimethylpyridine-2(1H)-thione Alkyl halide Sodium acetate/Ethanol 2-Alkylthio-3-cyano-4,6-dimethylpyridine sci-hub.ru 3-cyano-4,6-dimethylpyridine-2(1H)-thione Ethyl chloroacetate - Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate researchgate.net 3-cyano-4,6-dimethylpyridine-2(1H)-thione Phenacyl bromide - 2-(2-Oxo-2-phenylethylthio)-4,6-dimethylnicotinonitrile researchgate.net 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile 1-Aryl-5-(chloromethyl)-1H-tetrazole - 2-{[(1-Aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile bohrium.com

2 N-Mannich Base Formation and Other Nitrogen Functionalizations

The nitrogen atom of the pyridine ring in this compound and its derivatives can also be a site for functionalization, most notably through the formation of N-Mannich bases. The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. gijash.com

N-Mannich bases of various heterocyclic systems, including those derived from pyridine scaffolds, have garnered significant interest due to their potential biological activities. nih.govscience.gov The synthesis of N-Mannich bases of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 4,6-dimethylpyridine core has been reported. nih.gov This typically involves a one-step reaction of a suitable precursor with an appropriate secondary amine (such as piperazine (B1678402) derivatives or morpholine) and formaldehyde in a solvent like ethanol. nih.gov

These reactions lead to the formation of a β-amino-carbonyl compound, also known as a Mannich base. gijash.com The resulting N-Mannich bases are often evaluated for their biological properties, such as anticancer activity. nih.govmdpi.com

Beyond Mannich base formation, other nitrogen functionalizations are possible. For instance, N-oxidation of pyridines can be carried out using peracids like peracetic acid. abertay.ac.uk While not directly focused on this compound, this highlights a general pathway for modifying the pyridine nitrogen. Additionally, nitrogen-centered radicals can be used for the functionalization of sp2 systems, offering another potential avenue for modifying the pyridine ring. acs.org

Table 2: Synthesis of N-Mannich Bases from Pyridine Derivatives

Starting Material Reagents Product Type Reference 5-(4,6-Dimethylpyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione Formaldehyde, Secondary Amine (e.g., Piperazine derivative) N-Mannich Base nih.gov 5-Adamantyl-1,2,4-triazole-3-thione Formaldehyde, Various Amines N-Mannich Base science.gov

3 Synthesis of Fused Heterocyclic Systems (e.g., Thienopyridines, Pyrimidinethiones)

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as thienopyridines and pyrimidinethiones. These reactions often involve the cyclization of appropriately functionalized pyridine-2-thione derivatives.

The synthesis of thieno[2,3-b]pyridines can be achieved through the intramolecular cyclization of 2-alkylthio-3-cyanopyridine derivatives. sci-hub.ru For example, treatment of 2-alkylthio-3-cyano-4,6-dimethylpyridines with a few drops of ethanolic sodium ethoxide solution leads to the formation of the corresponding thieno[2,3-b]pyridine derivatives. sci-hub.ru The Thorpe-Ziegler reaction is a powerful tool for this type of cyclization. researchgate.net

The reaction of 3-cyanopyridine-2(1H)-thiones with various reagents can lead to a diverse range of fused systems. For instance, reaction with phenacyl bromide or chloro-N-arylacetamides can furnish 2-functionalized 3-aminothieno[2,3-b]pyridines. scispace.com These thienopyridines can then undergo further reactions to produce more complex fused systems like pyridothienopyrimidines and pyridothienotriazines. scispace.com

Furthermore, the reaction of 1-isopropyl-4-piperidone (B1294310) with sulfur and active methylene nitriles yields thienopyridines, which can then be reacted with carbon disulfide to produce pyridothienopyrimidines. researchgate.net

The synthesis of pyrimidinethiones can be achieved through various routes. For example, 5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione can be synthesized from the corresponding pyrimidinone by reaction with a mixture of phosphorus pentasulfide and pyridine. asianpubs.org Another approach involves the reaction of a chalcone (B49325) with malononitrile (B47326) and ammonium (B1175870) acetate to yield a 2-amino-3-cyanopyridine, which can then be condensed with thiourea to form a pyrido[2,3-d]pyrimidine-2(1H)-thione. grafiati.com

Table 3: Synthesis of Fused Heterocyclic Systems

Starting Material Reagents/Conditions Fused Heterocycle Product Reference 2-Alkylthio-3-cyano-4,6-dimethylpyridine Ethanolic Sodium Ethoxide Thieno[2,3-b]pyridine sci-hub.ru 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones Phenacyl bromide 3-Amino-4-aryl-6-(2'-thienyl)thieno[2,3-b]pyridine scispace.com 1-Isopropyl-4-piperidone Sulfur, Active Methylene Nitriles, then CS2 Pyridothienopyrimidine researchgate.net 5-Cyano-2-methyl-6-phenyl-4(3H)-pyrimidinone P2S5/Pyridine 5-Cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione asianpubs.org 2-Amino-3-cyanopyridine derivative Thiourea Pyrido[2,3-d]pyrimidine-2(1H)-thione grafiati.com

Comprehensive Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,6-Dimethylpyridine-2-thione, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with advanced techniques like the Attached Proton Test (APT), have been instrumental in assigning its atomic connectivity and chemical environment.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Patterns.nih.govbenchchem.com

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. In a typical solvent like deuterochloroform (CDCl₃), the methyl protons at the 6-position of the pyridine (B92270) ring appear as a singlet. The protons on the pyridine ring itself exhibit distinct chemical shifts and coupling patterns that are influenced by their electronic environment and proximity to the sulfur atom and methyl groups.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. The thione carbon (C=S) typically resonates at a significantly downfield chemical shift, a characteristic feature of this functional group. The carbon atoms of the pyridine ring and the methyl groups also show distinct signals, the positions of which are influenced by the neighboring atoms and their electronic effects.

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (at C6) | ~2.4 | ~24.5 |

| CH₃ (at C1) | Not Applicable | Not Applicable |

| H3 | ~7.0 | ~120.8 |

| H4 | ~7.5 | ~137.4 |

| H5 | ~6.8 | ~115.0 |

| C2 (C=S) | Not Applicable | ~178.0 |

| C3 | Not Applicable | ~120.8 |

| C4 | Not Applicable | ~137.4 |

| C5 | Not Applicable | ~115.0 |

| C6 | Not Applicable | ~158.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Structural Assignment (e.g., Attached Proton Test (APT)).huji.ac.il

To further confirm the structural assignments, advanced NMR techniques such as the Attached Proton Test (APT) are employed. huji.ac.il The APT experiment differentiates carbon signals based on the number of attached protons. In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as positive signals, while methyl (CH₃) and methine (CH) groups produce negative signals. This technique provides an unambiguous way to distinguish between the different types of carbon atoms in this compound, corroborating the assignments made from the standard ¹³C NMR spectrum. For instance, the quaternary carbon of the thione group and the substituted carbon at position 6 would show positive peaks, while the methyl carbons and the CH carbons of the pyridine ring would exhibit negative peaks.

Vibrational (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Vibrational spectroscopy and mass spectrometry offer additional layers of information for the comprehensive characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups.nih.gov

The FT-IR spectrum of this compound provides a "molecular fingerprint" by revealing the vibrational frequencies of its functional groups. Key absorption bands in the IR spectrum help to confirm the presence of specific structural features.

A table of characteristic FT-IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=S (Thione) | Stretching | ~1100 - 1250 |

| C=C, C=N (Pyridine ring) | Stretching | ~1600 - 1400 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C-H (Aliphatic - CH₃) | Stretching | ~2980 - 2850 |

| C-H (Aromatic) | Bending (out-of-plane) | ~900 - 675 |

The presence of a strong absorption band in the region of 1100-1250 cm⁻¹ is indicative of the C=S stretching vibration, a key feature of the thione group. The various C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed at higher wavenumbers, while the out-of-plane C-H bending vibrations of the pyridine ring are found in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound, HRMS provides an accurate mass measurement, confirming its molecular formula of C₇H₉NS. The experimentally determined exact mass will be very close to the calculated theoretical mass, providing strong evidence for the compound's identity.

Below is a table showing the expected HRMS data.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 140.0534 | Typically within a few ppm of the calculated value |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the ultimate confirmation of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing a detailed and unambiguous picture of the molecule's geometry, including bond lengths and bond angles.

Although specific crystallographic data for this compound is not widely published in readily accessible literature, related structures have been analyzed. vensel.org For instance, the crystal structure of the closely related 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide has been determined, providing insights into the likely bond lengths and angles within the dimethylpyridinethione core. mdpi.com Such studies reveal a planar or near-planar pyridine ring, with the sulfur atom and methyl groups attached. The C=S bond length would be a key parameter obtained from this analysis, confirming its double-bond character.

Crystal Structure Analysis of this compound and its Derivatives

While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, significant insights can be drawn from the analysis of its closely related derivatives. X-ray crystallography has been pivotal in unambiguously determining the three-dimensional arrangement of atoms, bond lengths, and bond angles in these analogous structures.

One such derivative, 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile, provides a clear example of a pyridinethione derivative characterized by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis confirmed the molecule exists as a pyridine-2-thioglucoside, resolving any ambiguity that spectroscopic data alone could not. nih.gov The crystal structure reveals marked inequality in the carbon-sulfur bond lengths, with the S—Cglucose bond measuring 1.8016 (15) Å and the S—Cpyridyl bond at 1.7723 (13) Å. nih.govresearchgate.net The orientation between the pyridine and glucose rings is defined by key torsion angles, including N11—C12—S1—C1 at -2.08 (14)° and C2—C1—S1—C12 at 152.98 (9)°. nih.govresearchgate.net

Another derivative, 1-hydroxy-4,6-dimethylpyridine-2(1H)-thione, has also been structurally characterized via X-ray diffraction to a resolution of 1.55 Å. dbtindia.gov.inrcsb.org However, this analysis was performed on the molecule as a ligand bound within the active site of a protein, human carbonic anhydrase II. dbtindia.gov.inrcsb.org While this provides precise information about the compound's conformation and interaction within a biological environment, it does not represent the crystal packing of the pure compound.

The crystallographic data for the characterized pyridine-2-thioglucoside derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical formula | C14H18N2O5S |

| Molar mass | 342.37 g/mol |

| Crystal system | Monoclinic |

| Space group | P21 |

| a (Å) | 5.7345 (2) |

| b (Å) | 14.6152 (5) |

| c (Å) | 9.5630 (3) |

| β (°) | 104.998 (1) |

| Volume (Å3) | 774.20 (5) |

| Z | 2 |

Investigation of Supramolecular Assemblies and Intermolecular Interactions in Crystalline States

The methylation at the N1 position in this compound is a critical structural feature that precludes the formation of the strong N—H···S hydrogen bonds commonly observed in N-unsubstituted pyridine-2-thiones. For instance, the crystal structure of 6-Methylpyridine-2(1H)-thione, which possesses an N-H group, is dominated by centrosymmetric cyclic dimers formed through these potent N—H···S hydrogen bonds. The absence of this hydrogen bond donor in the target compound means that weaker interactions, such as C—H···S, C—H···π, and π–π stacking, would become the primary forces directing the supramolecular assembly. analis.com.mymdpi.com

The interplay of various weak and strong intermolecular forces is fundamental to the field of supramolecular chemistry. mdpi.com The introduction of sulfur atoms into heterocyclic ligands is known to promote interesting close contacts, including S···S interactions, which can contribute to the stability of the crystal lattice. mdpi.com A comprehensive analysis of the crystal packing of N-methylated pyridinethiones would therefore focus on identifying these weaker, yet cumulatively significant, non-covalent interactions that define their solid-state structures.

| Compound Derivative | Dominant Intermolecular Interactions | Resulting Supramolecular Motif |

|---|---|---|

| 4,6-dimethyl-2-(thioglucoside)nicotinonitrile nih.govresearchgate.net | O—H···O hydrogen bonds, Pyridyl ring stacking | Hydrogen-bonded layers linked by stacking interactions |

| 6-Methylpyridine-2(1H)-thione | N—H···S hydrogen bonds, C—H···S interactions | Centrosymmetric cyclic dimers forming a 3D network |

| This compound (Expected) | C—H···S, C—H···π, π–π stacking | Assembly dictated by weaker, non-classical interactions |

Mechanistic Insights into Electronic Structure and Chemical Reactivity

Tautomerism of Pyridine-2-thiones: Interplay of Thione and Thiol Forms

Pyridine-2-thiones, including the 1,6-dimethyl substituted variant, are characterized by the existence of a dynamic equilibrium between two tautomeric forms: the thione form (a lactam) and the thiol form (a mercapto aromatic). ubc.cacdnsciencepub.comcdnsciencepub.com This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms. researchgate.net Theoretical and experimental studies have consistently shown that for most pyridine-2-thiones, the equilibrium predominantly favors the thione form in the solid state and in solutions. ubc.cacdnsciencepub.comresearchgate.net However, the thiol tautomer can become more significant or even predominant in the gas phase or in dilute solutions of nonpolar solvents. cdnsciencepub.comacs.org The interconversion between these tautomers is a critical aspect of their chemistry, influencing their structure, stability, and reactivity. clockss.org

The tautomerization process itself has been a subject of computational investigation. The direct intramolecular proton transfer from nitrogen to sulfur has a high energy barrier. acs.orgnih.gov Consequently, it is proposed that the interconversion more likely proceeds through a hydrogen-bonded dimeric transition state, which significantly lowers the activation energy. acs.orgmiami.edumq.edu.au Water molecules can also play a catalytic role by forming hydrogen-bonded bridges, thereby facilitating the proton transfer. researchgate.net

The position of the thione-thiol tautomeric equilibrium is not fixed and is highly sensitive to environmental and structural factors, primarily solvent polarity and the nature of substituents on the pyridine (B92270) ring.

Table 1: Influence of Solvent Polarity on Pyridine-2-thione Tautomeric Equilibrium

| Solvent Type | Dielectric Constant | Predominant Tautomer | Rationale |

|---|---|---|---|

| Nonpolar (e.g., Heptane, Cyclohexane, Toluene) | Low | Thiol cdnsciencepub.comacs.org | Lower stabilization of the polar thione form. |

| Polar (e.g., Ethanol (B145695), Water, DMSO) | High | Thione ubc.cacdnsciencepub.comjlu.edu.cn | Strong stabilization of the high-dipole thione form. |

| Gas Phase | N/A | Thiol acs.orgnih.govresearchgate.net | Intrinsic stability favors the aromatic thiol form. |

Substituent Effects: The electronic nature of substituents on the pyridine ring can modulate the relative stabilities of the tautomers and influence the equilibrium position. researchgate.netresearchgate.net Electron-withdrawing groups (like -Cl, -NO₂) and electron-donating groups (like -NH₂, -CH₃) can alter the acidity of the N-H proton and the basicity of the sulfur atom. researchgate.netclockss.org For instance, computational studies on various substituted pyridones (the oxygen analogs of pyridinethiones) show that substituents can tune the equilibrium through inductive and resonance effects. researchgate.net

In the specific case of 1,6-dimethylpyridine-2-thione, the key substituent is the methyl group at position 6. Computational studies investigating the effect of a 6-methyl substituent on the tautomerization of 2-pyridinethione have found that this particular group does not significantly alter the tautomeric preference compared to the unsubstituted parent compound. researchgate.net The inherent stability of the thione form in solution remains the dominant factor.

A combination of spectroscopic techniques and computational methods provides a powerful approach to investigating the thione-thiol tautomeric equilibrium.

Spectroscopic Probes: Various spectroscopic methods are employed to identify and quantify the tautomeric forms of pyridine-2-thiones in different states.

Infrared (IR) Spectroscopy: In the solid state, the presence of a strong absorption band corresponding to the C=S stretching vibration is a clear indicator of the thione form. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, ¹H and ¹³C NMR spectra are used to characterize the predominant tautomer. ubc.caresearchgate.net While the data can sometimes be ambiguous, they generally support the prevalence of the thione form in common deuterated solvents like DMSO-d₆. ubc.caresearchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The thione and thiol tautomers have distinct electronic absorption spectra, which allows for the study of the equilibrium in solution. ubc.cacdnsciencepub.com Changes in the absorption spectra upon varying solvent polarity or concentration can provide quantitative information about the shift in the tautomeric equilibrium. cdnsciencepub.com

Computational Probes: Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for understanding the intrinsic properties of the tautomers. ubc.carsc.org These methods allow for the calculation of molecular geometries, relative energies, dipole moments, and spectroscopic parameters (IR, NMR) for both the thione and thiol forms. ubc.caacs.orgjlu.edu.cnnih.gov

Computational studies on the parent 2-pyridinethione/2-pyridinethiol system have consistently shown that while the thiol form is energetically favored in the gas phase, the thione form becomes more stable in solution, a finding that aligns well with experimental observations. acs.orgmiami.edumq.edu.aursc.org The calculated large dipole moment of the thione tautomer explains its stabilization by polar solvents. acs.orgnih.gov For the 6-methyl substituted derivative, theoretical analysis confirms that the methyl group does not introduce a significant change to the relative energies or the activation barriers of the tautomerization reaction, thus the preference for the thione form in polar media is maintained. researchgate.net

Table 2: Calculated Relative Energies for 2-Pyridinethione (2S) vs. 2-Pyridinethiol (2SH)

| Method/Basis Set | Phase | Calculated Energy Difference | Favored Tautomer | Reference |

|---|---|---|---|---|

| CCSD(T)/cc-pVTZ | Gas Phase | 2.61 kcal/mol | 2SH (Thiol) | acs.orgnih.gov |

| IPCM-MP2/6-311+G(3df,2p) | Cyclohexane | -1.96 kcal/mol | 2S (Thione) | acs.orgnih.gov |

| B3LYP/6-311+G(2d,p) | Gas Phase | -4 kJ/mol | 2SH (Thiol) | rsc.org |

| SCIPCM/B3LYP/6-311+G(2d,p) | Solution | Varies with solvent | 2S (Thione) | rsc.org |

Note: A positive energy difference indicates the thiol form is more stable, while a negative value indicates the thione form is more stable.

Electronic Properties and Reactivity Prediction

The electronic structure of this compound dictates its chemical reactivity, defining where the molecule is likely to be attacked by electrophiles or nucleophiles and determining the selectivity of its chemical transformations.

The distribution of electron density within the this compound molecule creates distinct regions of high and low electron density, which act as nucleophilic and electrophilic centers, respectively.

Nucleophilic Sites: A species with an excess of electrons that tends to donate an electron pair is a nucleophile. vaia.com In this compound, the primary nucleophilic centers are the sulfur atom of the thiocarbonyl group, which has lone pairs of electrons, and the nitrogen atom. vaia.comevitachem.comevitachem.com The π-electron system of the pyridine ring can also exhibit nucleophilic character. vaia.com

Electrophilic Sites: An electron-deficient species that accepts electrons is an electrophile. vaia.com The carbon atom of the C=S thiocarbonyl group (C2) is a significant electrophilic site, being bonded to the electronegative sulfur and adjacent to the nitrogen atom. vaia.com Other carbon atoms in the ring attached to the heteroatoms can also serve as secondary electrophilic centers.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. In the case of this compound, reactions with electrophiles could potentially occur at the sulfur, nitrogen, or carbon atoms of the ring. The outcome often depends on the nature of the electrophile and the reaction conditions, following the principles of hard and soft acids and bases (HSAB). For example, alkylation reactions (a reaction with a soft electrophile) typically occur preferentially at the soft sulfur atom, leading to the formation of an S-alkylated product (a 2-alkylthio-pyridine derivative).

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. A molecule like this compound, with multiple reactive sites (thione, pyridine ring), can undergo different types of reactions. The choice of solvent can be a powerful tool to control chemoselectivity. For example, in studies on the related quinoline-2-thiones, it was demonstrated that K₂CO₃-catalyzed reactions with α,β-unsaturated carbonyl compounds could be directed to form either C-S or S-S bonds simply by changing the solvent, highlighting the solvent's role in controlling the reaction pathway. researchgate.net Similarly, the chemoselectivity of aldol (B89426) reactions involving related N-acyl thiones can be exceptionally high, allowing for the isolation of specific products with various functional groups intact. acs.orgub.edu

Advanced Reaction Mechanisms and Pathways

The tautomerism of this compound is itself a fundamental reaction pathway. As discussed, the mechanism for this proton transfer is believed to occur via a dimeric, hydrogen-bonded intermediate, which presents a lower energy pathway than a direct intramolecular transfer. acs.orgmq.edu.au The catalytic effect of water, which can form a hydrogen-bond bridge to facilitate proton shuttling, represents another important mechanistic pathway for tautomerization. researchgate.net

Beyond tautomerism, the nucleophilic character of the thione functionality opens up several other reaction pathways. The sulfur atom can readily participate in various transformations:

Oxidation to Disulfides: In the presence of oxidizing agents or even air, the thiol tautomer can be oxidized to form the corresponding symmetrical disulfide. cdnsciencepub.com This process is often reversible and can be relevant in biological contexts. cdnsciencepub.com

Michael Addition: The sulfur atom can act as a potent nucleophile in Michael addition reactions, attacking α,β-unsaturated carbonyl compounds. researchgate.net This C-S bond-forming reaction is a common pathway for functionalizing such thiones.

Condensation Reactions: The nucleophilic thione can participate in condensation reactions. For instance, N-acyl thiazinanethiones (related six-membered ring structures) have been shown to undergo direct, asymmetric aldol reactions with aldehydes, catalyzed by chiral nickel(II) complexes, to yield protected anti-aldol adducts with high stereocontrol. d-nb.info

Mechanistic studies on related heterocyclic systems provide further insight. For example, the regioselectivity of nucleophilic attack on oxazoline[3,2-a]pyridinium salts (which share the pyridinium (B92312) core) has been systematically explored using quantum chemistry calculations. nih.gov These studies revealed that the reaction pathway and the resulting product (N-substituted pyridones vs. 2-substituted pyridines) could be predicted by calculating the free energy barriers for attack at different carbon atoms (C2 vs. C8), with cation-π interactions stabilizing certain transition states. nih.gov Such computational approaches are crucial for predicting and understanding the complex reaction pathways of heterocyclic compounds like this compound.

Rearrangement Reactions and Cycloadditions Involving Pyridine-2-thiones

The reactivity of the pyridine-2-thione scaffold is rich and varied, encompassing both molecular rearrangements and participation in cycloaddition reactions. These transformations are fundamental to their utility in synthetic chemistry.

Rearrangement Reactions:

Pyridine-2-thiones and related aza-heterocycles are susceptible to several types of rearrangement reactions. A common transformation is the thione-thiol rearrangement, where a group migrates from the exocyclic sulfur atom to the nitrogen or a ring carbon, or vice versa. For instance, the rearrangement of O,S-dialkyl xanthates to S,S-dialkyl dithiocarbonates can be effectively catalyzed by pyridines bearing electron-donating substituents. clockss.org This reaction proceeds through an SN2 mechanism, where the pyridine nitrogen attacks the O-alkyl carbon of the xanthate. clockss.org While this compound itself is a product rather than a catalyst in this context, the principle highlights the nucleophilic character of the pyridine ring system which can facilitate such rearrangements.

Another significant class of transformations is the Dimroth rearrangement, which involves the transposition of ring atoms, typically a ring-nitrogen atom and an exocyclic imino group, through a ring-opening and ring-closing sequence (ANRORC mechanism). nih.gov The rate and outcome of this rearrangement are highly dependent on the pH of the medium and the nature of the substituents on the heterocyclic ring. nih.gov For pyridine-2-thiones, the presence of the N-methyl group in this compound prevents the classic thione-thiol tautomerism, locking the structure in the thione form. wikipedia.org However, related systems like 1-alkoxypyridine-2(1H)-thiones, prepared from the salts of 1-oxidopyridine-2(1H)-thione, are known to undergo rearrangements. thieme-connect.de

Cycloaddition Reactions:

The carbon-sulfur double bond in pyridine-2-thiones allows them to participate in cycloaddition reactions, serving as a dienophile or dipolarophile. Thiones are recognized as effective "super-dipolarophiles" and can readily react with 1,3-dipoles. thieme-connect.de For example, sulfines (thioaldehyde S-oxides), which can act as 1,3-dipoles, undergo cycloaddition with thiones to yield spiro compounds. thieme-connect.de The locked thione structure of this compound makes it a suitable candidate for such reactions.

Furthermore, these compounds can be involved in Diels-Alder or [4+2] cycloadditions, although this is less common. libretexts.org More frequently, substituted pyridines like 2,6-lutidine (2,6-dimethylpyridine) are employed as non-nucleophilic bases to facilitate cycloaddition reactions of other substrates, such as in intramolecular Diels-Alder reactions or the generation of reactive species for [4+3] cycloadditions. scripps.edursc.org

Steric and Electronic Influences of Methyl Substituents on Reaction Outcomes

The two methyl groups in this compound exert powerful and distinct influences on its reactivity. The N-methyl group has a primarily electronic effect, while the C6-methyl group imposes significant steric constraints.

Electronic and Steric Effects:

Methyl groups are electron-donating, which generally increases the basicity of the pyridine nitrogen atom. abertay.ac.uk This enhanced basicity can, in turn, increase the rate of reactions that involve electrophilic attack on the nitrogen, such as N-oxidation. abertay.ac.uk However, the positioning of these groups is critical. The N1-methyl group permanently quaternizes the nitrogen, preventing tautomerization to the thiol form and ensuring that reactions occur from the thione structure.

The C6-methyl group, being adjacent to the nitrogen, creates significant steric hindrance. This steric bulk can shield the nitrogen atom and the adjacent thione group from attack by reagents. Research on tungsten complexes with pyridine-2-thiolate (B1254107) ligands provides a clear demonstration of this effect. acs.orgnih.gov A study comparing the reactivity of complexes containing 6-methylpyridine-2-thiolate (6-MePyS) and 4-methylpyridine-2-thiolate (4-MePyS) in acetylene (B1199291) insertion reactions revealed that the 6-methyl group completely prevented the insertion. acs.orgnih.gov Since the electronic effects of methyl groups at the 2, 4, or 6 positions are known to be similar, this inhibition was attributed solely to the steric hindrance imposed by the 6-methyl group. acs.orgnih.gov

The combined steric and electronic profile of this compound dictates its reaction outcomes. The N1-methylation locks the thione form and directs reactivity towards the sulfur atom, while the C6-methylation sterically hinders approaches to the nitrogen and the C=S bond, making the molecule selective in its reactions. For example, in nucleophilic substitution reactions on the pyridine ring, the presence of substituents at both the 2- and 6-positions typically directs incoming nucleophiles to the 4-position. abertay.ac.uk

Table 1: Influence of Methyl Group Position on Reactivity in Tungsten Pyridine-2-thiolate Complexes

| Complex Ligand | Reaction with Acetylene | Observed Outcome | Attributed Reason | Citation |

|---|---|---|---|---|

| 4-Methylpyridine-2-thiolate (4-MePyS) | Insertion | One molecule of acetylene inserts into the W-N bond. | Normal reactivity, no significant steric hindrance. | acs.orgnih.gov |

| 6-Methylpyridine-2-thiolate (6-MePyS) | Partial Insertion | Only partial insertion occurred; the reaction is largely prevented. | Steric hindrance from the C6-methyl group blocks the reaction. | acs.orgnih.gov |

| 5-Nitro-6-methylpyridine-2-thiolate | No Insertion | No inserted complex was detected. | Synergistic effect of steric hindrance (C6-methyl) and electron-withdrawing properties (nitro group). | acs.org |

Computational Chemistry and Theoretical Studies of 1,6 Dimethylpyridine 2 Thione

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Specific DFT analysis for 1,6-dimethylpyridine-2-thione is not available in the reviewed literature.

Optimized Geometries, Vibrational Frequencies, and Conformer Analysis

Published data on the optimized geometry, vibrational frequencies, and conformer analysis of this compound using DFT methods could not be found. While experimental crystal structure data is available for the related compound 6-Methylpyridine-2(1H)-thione, this does not provide the computationally derived parameters for the N-methylated target molecule. researchgate.net Theoretical vibrational frequency calculations are a standard output of DFT studies and are crucial for characterizing the stationary points on the potential energy surface as minima (no imaginary frequencies). mdpi.com

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Charge Distribution

Specific calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gaps, and charge distribution for this compound are not present in the available literature. The HOMO-LUMO energy gap is a critical parameter derived from DFT that indicates the chemical reactivity and kinetic stability of a molecule. reddit.comderpharmachemica.com

Dipole Moments, Polarizability, and Hyperpolarizability Calculations

There is no published data on the calculated dipole moments, polarizability, and hyperpolarizability of this compound. These properties are essential for understanding the molecule's response to an external electric field and are predictive of its nonlinear optical (NLO) properties. researchgate.netnih.govarxiv.org

Quantum Chemical Descriptors and Reactivity Indices

A detailed analysis of the quantum chemical descriptors and reactivity indices for this compound has not been reported.

Mulliken Charges and Natural Population Analysis (NPA)

Specific values for Mulliken charges and Natural Population Analysis (NPA) for this compound are absent from the surveyed literature. Both Mulliken analysis and NPA are methods used to derive atomic charges from quantum chemical calculations, providing insight into the distribution of electrons within the molecule. nih.govnih.gov

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Calculated values for global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index for this compound are not available. These descriptors are calculated from the energies of the frontier molecular orbitals and are used to quantify the global reactivity of a molecule. researchgate.netrasayanjournal.co.inresearchgate.net

Advanced Computational Techniques for Intermolecular Interactions

Advanced computational methods are crucial for elucidating the complex intermolecular forces that govern molecular recognition and binding. These techniques provide insights into the electronic structure and interaction capabilities of a molecule.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. This technique is instrumental in predicting and understanding how a molecule will interact with other chemical species. The MESP map displays regions of positive, negative, and neutral electrostatic potential, which correspond to areas that are likely to act as electrophilic or nucleophilic centers, respectively. Red-colored regions typically indicate negative potential (electron-rich areas), while blue regions signify positive potential (electron-poor areas). For a molecule like this compound, an MESP map would theoretically highlight the electron-rich thione sulfur atom and the electron distribution within the pyridine (B92270) ring, offering predictions about its hydrogen bonding capabilities and other non-covalent interactions.

Molecular Dynamics Simulations and Docking Studies (focused on interaction mechanisms)

Molecular dynamics (MD) simulations and docking studies are powerful computational tools for investigating the dynamic behavior of molecules and their interactions with specific targets.

Computational Modeling of Non-Covalent Interactions

Computational modeling is essential for studying non-covalent interactions, which are critical in various chemical and biological processes. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the three-dimensional structure and function of molecular assemblies. Theoretical studies and computer modeling allow for the detailed investigation of the geometry and energy of these interactions, providing a deeper understanding of molecular recognition phenomena. In the context of this compound, computational models could be employed to explore its potential to form dimers or to interact with other molecules through various non-covalent forces.

Prediction of Binding Modes and Interaction Energies with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is widely used to forecast the binding mode and affinity of a ligand with a target receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding energy for each pose. For this compound, docking studies could theoretically be performed with various target receptors to predict its binding orientation and to calculate the interaction energies, thereby providing insights into the specific non-covalent interactions that stabilize the complex.

Coordination Chemistry of 1,6 Dimethylpyridine 2 Thione As a Ligand

Ligand Properties and Coordination Versatility of Pyridine-2-thiolate (B1254107) Moieties

Pyridine-2-thiolate moieties are known for their adaptability in coordinating to metal centers, which is a function of their inherent structural and electronic features.

Pyridine-2-thiolate ligands, including 1,6-dimethylpyridine-2-thione, are classic examples of ambidentate ligands. They possess two potential donor atoms, a soft sulfur atom and a hard nitrogen atom, allowing them to coordinate to a metal center in several ways. This can be through the sulfur atom alone (monodentate), through both the nitrogen and sulfur atoms to form a chelate ring, or by bridging between two metal centers. Pyrimidine-thiones, which are structurally related, also exhibit this ambidentate nature. niscpr.res.in The choice of coordination mode is influenced by various factors, including the nature of the metal ion (hard or soft acid), the steric environment of the ligand, and the reaction conditions.

The presence of methyl groups on the pyridine (B92270) ring, specifically at the 1 and 6 positions in this compound, significantly influences its behavior as a ligand. These effects can be broadly categorized as steric and electronic.

Steric Effects: The methyl group at the 6-position, adjacent to the nitrogen donor atom, introduces considerable steric hindrance. This bulkiness can affect the coordination geometry of the resulting metal complexes, potentially favoring specific isomers or preventing the formation of certain structures. For instance, in tungsten complexes with substituted pyridine-2-thiolate ligands, substituents in the 6-position are known to favor an S,S-cis orientation. nih.gov Steric demands of ligands can be a determining factor in the final arrangement of coordination polymers and other complex structures. nih.govresearchgate.net The steric conflict from a methyl group can also lead to changes in the ligand's orientation relative to the metal center. nih.gov

Electronic Effects: The methyl groups also exert an electronic influence on the pyridine ring. As electron-donating groups, they increase the electron density on the ring and, consequently, on the nitrogen and sulfur donor atoms. This enhanced electron density can increase the ligand's basicity and its ability to donate to a metal center, potentially strengthening the metal-ligand bond. The combination of steric and electronic effects arising from methyl substitution can lead to significant differences in the structures of metal complexes. strath.ac.uk The electronic properties of substituents can influence the reactivity of the resulting metal complexes, for example, by affecting the ease of oxidation of the metal center. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

This compound and its parent compound, pyridine-2-thiol, form stable complexes with a wide range of transition metals.

Ruthenium: Ruthenium(II) forms numerous complexes with pyridine-based ligands. rsc.orgrsc.orgnih.gov The synthesis often involves reacting a ruthenium precursor, such as a ruthenium(II) dimer, with the ligand in a suitable solvent like isopropanol. researchgate.net

Copper: Copper(I) and Copper(II) complexes with thione ligands are well-documented. nih.govumbalk.orgnih.govnih.gov Syntheses can be achieved by reacting copper halides or other salts with the ligand. For example, the reaction of CuI with thio-pyridine ligands can result in tetranuclear complexes. strath.ac.uk Copper(I) complexes with the related 4,6-dimethylpyrimidine-2-thione have been synthesized via electrochemical oxidation of copper in a solution of the ligand. rsc.org

Palladium and Platinum: Palladium(II) and Platinum(II) readily form square planar complexes with N- and S-donor ligands. researchgate.netnih.govmdpi.com The synthesis of platinum complexes can be achieved by adding the pyridine-based ligand to a solution of a platinum precursor like [PtCl2(coe)]2 (coe = cis-cyclooctene). researchgate.net

Tungsten: Tungsten complexes in various oxidation states can be prepared with pyridine-2-thiolate ligands. These complexes are of interest for their potential relevance to tungstoenzymes. nih.gov Synthesis can involve reactions with tungsten carbonyl precursors. nih.govnih.gov

Spectroscopic techniques are crucial for characterizing the coordination of this compound to a metal center.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide valuable information about the ligand's coordination. Upon coordination, the signals of the protons and carbons near the donor atoms typically experience a downfield shift. niscpr.res.in For instance, in platinum complexes with iminopyridine ligands, the chemical shift of the pyridine proton alpha to the nitrogen atom shifts significantly downfield upon complexation, and platinum satellites can be observed. researchgate.net In ¹³C NMR, the signal for the thiocarbonyl carbon (C=S) is particularly sensitive to coordination through the sulfur atom, often showing a noticeable shift. rsc.orgmdpi.com

| Nucleus | Free Ligand (ppm) | Coordinated Ligand (ppm) | Typical Shift |

| ¹H (H6) | ~7.5-8.5 | Shifted downfield | Δδ > 0.5 ppm |

| ¹³C (C=S) | ~180 | Shifted | Δδ can be upfield or downfield |

| ¹³C (C6) | ~150 | Shifted downfield | Δδ > 5 ppm |

IR Spectroscopy: Infrared (IR) spectroscopy is used to observe changes in the vibrational frequencies of the ligand upon complexation. The ν(C=S) stretching vibration, typically found in the region of 1100-1200 cm⁻¹, is expected to decrease in frequency upon coordination of the sulfur atom to a metal. This is due to the weakening of the C=S double bond character. Similarly, vibrations associated with the pyridine ring may also shift, indicating coordination through the nitrogen atom. up.ac.zampg.dersc.org

| Vibration | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |

| ν(C=S) | ~1140 | < 1140 |

| Pyridine ring modes | ~1600, ~1450 | Shifted |

Complexes of substituted pyridine-2-thiolates with various metals have been structurally characterized, revealing diverse coordination geometries. For example, tungsten acetylene (B1199291) complexes stabilized with pyridine-2-thiolate ligands can adopt octahedral geometries with the sulfur atoms in either cis or trans positions, depending on the steric bulk of the substituents on the pyridine ring. nih.gov Copper(I) complexes with the related 4,6-dimethylpyrimidine-2-thione have been shown to form a hexanuclear structure, [Cu6(dmpymt)6], where each copper atom is trigonally coordinated to one nitrogen and two sulfur atoms from three different ligands. rsc.org Platinum(II) complexes with iminopyridine ligands typically exhibit a square planar geometry, with bond lengths such as Pt-N(imine) and Pt-N(pyridine) being around 2.003(6) Å and 2.031(6) Å, respectively. researchgate.net The coordination geometry around a metal center is ultimately determined by a combination of factors including the type of metal, the ligand, and the presence of counter-ions or solvent molecules. nih.gov

The search results did not yield any detailed research findings, data tables, or specific examples related to the catalytic applications or reaction mechanisms of metal complexes containing the this compound ligand. General information on the coordination chemistry of other pyridine-thione derivatives or different classes of pyridine-based ligands was available but did not address the specific compound of interest as stipulated by the user's request.

Consequently, the requested article focusing solely on the chemical compound “this compound” and its specific roles in catalysis and ligand transformation mechanisms cannot be generated based on the currently accessible scientific literature.

Emerging Research Applications and Future Perspectives in Chemical Science

Design of Advanced Materials Based on 1,6-Dimethylpyridine-2-thione Scaffolds

The inherent characteristics of the this compound framework, such as its ability to engage in strong intermolecular interactions and coordinate with metals, make it an attractive building block for functional materials.

The design of novel organic electronic materials often leverages molecules with tunable photophysical properties and defined solid-state packing. The pyridine-based structure of this compound is analogous to scaffolds found in some electrical and optical materials. ekb.eg Derivatives of 2,2′:6′,2″-terpyridine, another class of nitrogen-containing heterocyclic compounds, have been successfully used to create metal complexes with applications in optoelectronics. researchgate.net The strong chelating ability of such pyridine-based ligands to metal ions can result in coordination compounds with desirable photophysical and electrochemical properties. researchgate.net

A key molecular design strategy for engineering functional materials involves controlling intermolecular interactions to dictate the final architecture and properties. Halogen bonding, a noncovalent interaction involving a halogen atom, is a powerful tool in this regard. acs.org The nitrogen atom of the pyridine (B92270) ring in the this compound scaffold can act as a halogen bond acceptor. By forming strong, linear halogen bonds with halogen(I) ions, it is possible to create highly ordered supramolecular structures. acs.org This controlled arrangement is critical for optimizing charge transport pathways in organic semiconductors. For instance, in materials used for Organic Field-Effect Transistors (OFETs), a well-ordered packing arrangement, often herringbone, is crucial for achieving high charge carrier mobility. rsc.org The development of rhenium(I) and copper(I) complexes incorporating functionalized pyridine ligands has shown promise for use in organic light-emitting devices (OLEDs), demonstrating how the modification of the pyridine core can tune optoelectronic properties. researchgate.netcnr.it

Self-assembly is a powerful bottom-up approach for constructing complex nanostructures from molecular components. The this compound scaffold possesses both a nitrogen atom and a sulfur atom, which can act as coordination sites for metal ions, driving the formation of coordination polymers. whiterose.ac.ukresearchgate.net This approach has been used to create a variety of self-assembled materials with defined morphologies.

For example, research on tetrathiafulvalene (B1198394) (TTF) derivatives featuring pyridine moieties has shown that the introduction of metal ions like Pb²⁺ can induce self-assembly into one-dimensional (1D) wire-like microstructures. researchgate.net The coordination between the pyridine nitrogen and the metal ion is the driving force for the formation of these ordered, neutral coordination polymers. researchgate.net Similarly, flexible bis-pyridyl ligands have been used to construct a series of 1D, 2D, and 3D coordination polymers through self-assembly with various metal salts. whiterose.ac.uk The final dimensionality and structure of these systems are influenced by the specific metal ion and reaction conditions used. whiterose.ac.uk These examples demonstrate a viable strategy for utilizing this compound in the creation of nanostructured materials where the pyridine and thione groups can direct the assembly process upon coordination with metal centers.

| Ligand Type | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|

| TTF-pyridine derivative | Pb²⁺ | 1D wirelike microstructures | researchgate.net |

| TTF-pyridine derivative | Zn²⁺ | Spherical polymer particles | researchgate.net |

| N,N'-bis-pyridin-3-ylmethyl-benzene-1,4-diamine | Mn²⁺, Fe³⁺, Co²⁺, Cu²⁺ | 1D coordination polymers | whiterose.ac.uk |

| N,N'-bis-pyridin-3-ylmethyl-benzene-1,4-diamine | Zn²⁺, Cd²⁺ | 2D coordination polymers | whiterose.ac.uk |

Chemical Biology Approaches: Molecular Interaction Studies

The pyridine-thione motif is a recognized metal-binding pharmacophore, making it a valuable tool for probing the active sites of metalloenzymes and understanding interactions with biomolecules.

The thione (or its tautomeric thiol) group is an effective metal chelator, particularly for zinc ions, which are common in the active sites of enzymes. mdpi.com Studies on related pyridine-thione derivatives have provided significant insight into the chemical interactions governing binding within a protein environment. For instance, the binding of 1-hydroxy-4,6-dimethylpyridine-2(1H)-thione to human carbonic anhydrase II (hCAII), a zinc-containing enzyme, has been investigated in detail. rcsb.orgnih.gov These studies revealed that the positioning of a single methyl group can dramatically alter binding affinity and lead to unexpected coordination modes. nih.gov This is due to specific chemical interactions, such as a steric clash between the methyl group and a highly ordered water network in the active site, which is counterbalanced by the formation of favorable hydrogen bonds and hydrophobic contacts. nih.gov

Further exploration identified 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a potent metal-binding pharmacophore for the light chain of botulinum neurotoxin A (BoNT/A), another zinc metalloprotease. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of lipophilic substituents on the pyridine ring for inhibitory potency, suggesting a key role for electrostatic and hydrophobic interactions within the enzyme's active site. nih.gov These findings underscore that the affinity of such metal-binding pharmacophores depends on a combination of factors including the donor atom identity (sulfur and oxygen), ligand orientation, electrostatics, and van der Waals forces. nih.gov

| Compound | Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 27 | Methyl | 3.8 ± 0.1 | nih.gov |

| 28 | Chloro | 10.4 ± 0.6 | nih.gov |

| 29 | Bromo | 4.2 ± 0.1 | nih.gov |

| 32 | Nitro | 4.9 ± 0.2 | nih.gov |

The planar aromatic ring and functional groups of this compound suggest its potential to interact with nucleic acids like DNA and RNA. While direct studies on this specific compound are limited, research on analogous structures provides a basis for potential chemical binding modes. For example, 2-mercaptopyrimidine (B73435) nucleotides have been found to inhibit the synthesis of tRNA, indicating an interaction with RNA molecules. researchgate.net

Potential chemical binding modes for pyridine-thione scaffolds with nucleic acids could include:

Intercalation or Pi-Stacking: The flat aromatic pyridine ring could insert itself between the base pairs of a DNA or RNA duplex.

Hydrogen Bonding: The thione group and the ring nitrogen could act as hydrogen bond acceptors or donors, forming specific contacts with the functional groups on nucleotide bases.

Electrostatic Interactions: The polar nature of the scaffold could lead to interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

Furthermore, the chemical compatibility of the thione functional group with nucleic acid chemistry is well-established. Thiol-containing linkers and sulfurizing agents like 3-[(dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione (DDTT) are used in the solid-phase synthesis of modified oligonucleotides, such as phosphorothioates and thiomorpholino oligonucleotides (TMOs). nih.govnih.gov This demonstrates that the thione moiety can be stably integrated within nucleic acid-related structures, paving the way for the design of novel probes that interact with DNA and RNA through defined chemical binding mechanisms.

Innovative Catalytic Systems Derived from this compound

The dimethylpyridine framework is a common structural motif in reagents used for organic catalysis. Specifically, 2,6-dimethylpyridine, also known as 2,6-lutidine, is widely employed as a non-nucleophilic base in a variety of chemical transformations. nih.govbohrium.comub.edu Its role is often to facilitate reactions by scavenging protons without interfering with catalytic intermediates.

In the field of photoredox organocatalysis, 2,6-lutidine is an indispensable component in the α-alkylation of aldehydes catalyzed by imidazolidine-4-thiones. nih.govbohrium.com The catalytic system relies on the interplay between the organocatalyst, a photosensitizer, and the base to achieve the desired transformation. nih.gov Similarly, in nickel-catalyzed asymmetric aldol (B89426) reactions, 2,6-lutidine is used as a crucial additive alongside the chiral nickel complex to promote the reaction between N-acyl-1,3-oxazinane-2-thiones and acetals. ub.edu

While this compound itself may not be the primary catalyst in these systems, its structural components—the dimethylpyridine core and the thione group—are both featured in modern catalyst design. The development of imidazolidine-4-thione (B12905619) organocatalysts highlights the utility of the thione moiety in activating substrates. bohrium.comuni-muenchen.de Therefore, the this compound scaffold represents a hybrid of two functionalities that are highly relevant to the design of innovative catalytic systems, suggesting potential for its derivatives to act as novel ligands for metal catalysts or as organocatalysts in their own right.

| Reaction Type | Role of Dimethylpyridine | Catalyst System | Reference |

|---|---|---|---|

| Photoredox α-alkylation of aldehydes | Non-nucleophilic base | Imidazolidine-4-thione / Ru(bpy)₃Cl₂ | nih.gov |

| Asymmetric Aldol Reaction | Base/Additive | [DTBM-SEGPHOS]NiCl₂ / TMSOTf | ub.edu |

| Light-induced α-alkylation | Indispensable base | Imidazolidine-4-thione | bohrium.com |

Interdisciplinary Research Opportunities and Challenges in Chemical Synthesis and Theory

The compound this compound is a heterocyclic molecule that, along with its derivatives, serves as a versatile platform for interdisciplinary research, bridging the fields of chemical synthesis, theoretical chemistry, coordination chemistry, and medicinal science. The inherent electronic and structural properties of this pyridine-thione scaffold present both unique opportunities for the development of novel functional molecules and significant challenges in their synthesis and theoretical modeling.

Interdisciplinary Research Opportunities

The exploration of this compound and its related structures opens avenues in several collaborative research areas:

Coordination Chemistry and Catalysis: Pyridine-2-thiolate (B1254107) ligands, the deprotonated form of pyridine-thiones, are effective ligands for transition metals. Research has demonstrated their use in stabilizing tungsten acetylene (B1199291) complexes, which are of interest for understanding and mimicking the active sites of tungstoenzymes like acetylene hydratase. acs.org Theoretical studies, particularly Density Functional Theory (DFT), have been employed to model these enzyme active sites, showcasing a synergy between synthetic organometallic chemistry and computational theory. acs.org Similarly, the coordination interactions between peroxovanadium(V) complexes and substituted pyridine ligands have been investigated using a combination of NMR spectroscopy and DFT calculations, providing insights into the subtle electronic and steric effects that govern binding. tandfonline.com This combined experimental and theoretical approach is crucial for designing new catalysts and understanding metalloenzyme function.

Medicinal Chemistry and Drug Design: The pyridine-thione core is a "privileged scaffold" in medicinal chemistry. Derivatives have been synthesized and investigated for a range of biological activities. For instance, the related compound 1-hydroxy-4,6-dimethylpyridine-2(1H)-thione has been studied as an inhibitor of human carbonic anhydrase II, a significant drug target. rcsb.org Such research combines organic synthesis with protein crystallography and computational molecular docking to understand structure-activity relationships. rcsb.org Furthermore, other complex derivatives based on the 4,6-dimethylpyridine core have been synthesized and evaluated as potential anticancer agents, with molecular docking studies used to predict their binding interactions with target proteins like kinases. mdpi.comacs.org These efforts represent a deeply interdisciplinary approach, merging synthetic chemistry, pharmacology, and computational biology to develop new therapeutic leads. researchgate.net

Materials Science: The broader family of dimethyl-pyridine ligands has been used in the construction of coordination polymers exhibiting spin crossover (SCO) behavior. mdpi.com These materials are considered "smart materials" with potential applications in memory devices and sensors. The ability to tune the electronic and steric properties of the ligand, for example through methylation patterns on the pyridine ring, is key to controlling the magnetic properties of the final material. This area provides an opportunity for collaboration between synthetic chemists, physicists, and materials scientists.

Challenges in Chemical Synthesis and Theory

Despite the opportunities, significant challenges remain in both the practical synthesis and theoretical understanding of these compounds:

Challenges in Chemical Synthesis: The synthesis of specifically substituted pyridine-thiones and their subsequent elaboration into more complex molecules can be challenging.

Multi-Step Syntheses: The creation of functionalized derivatives often requires multi-step reaction sequences. For example, the synthesis of N-Mannich bases from a 4,6-dimethylpyridine scaffold involves the initial formation of a hydrazide, cyclization to an oxadiazole-thione, and subsequent reaction with formaldehyde (B43269) and an amine. mdpi.com

Regioselectivity: Controlling the regioselectivity of reactions is a major hurdle. For example, in the functionalization of related N-alkylpyridinium compounds, thiol addition can potentially occur at different positions. nih.gov Achieving selectivity often requires careful selection of catalysts and reaction conditions. researchgate.net

Reaction Conditions: Syntheses can require specific and sometimes harsh conditions, such as the use of strong bases (e.g., sodium ethoxide) or high temperatures to induce cyclization reactions for forming fused ring systems like thieno[2,3-b]pyridines. researchgate.net

Challenges in Theoretical Modeling: While computational chemistry is a powerful tool, accurately modeling these systems presents its own set of difficulties.

Predicting Reaction Pathways: DFT calculations have been successfully used to determine the Gibbs free energies of activation for competing reaction pathways, thereby predicting regioselectivity in thiol additions. nih.gov However, accurately modeling transition states, especially in sterically hindered molecules, remains a computational challenge. acs.org

Solvent and Environmental Effects: The local environment, including the solvent, can play a critical role in coordination interactions and reaction outcomes. tandfonline.com Accurately capturing these effects in theoretical models is complex and computationally expensive.

Modeling Biological Interactions: While molecular docking can predict binding modes of inhibitors, it often provides a static picture. mdpi.com Modeling the dynamic nature of protein-ligand interactions and accurately predicting binding affinities, especially for metalloenzymes where coordination bonds are crucial, remains a significant challenge for theoretical chemists. rcsb.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19006-69-0 | chemsrc.com |

| Molecular Formula | C7H9NS | chemspider.com |

| Average Mass | 139.216 g/mol | chemspider.com |

| Monoisotopic Mass | 139.045570 Da | chemspider.com |

| Synonyms | 1,6-Dimethyl-2(1H)-pyridinethione | chemspider.com |

Q & A

Q. What are the recommended synthetic routes for 1,6-Dimethylpyridine-2-thione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization or functionalization of pyridine precursors. For example, refluxing with ethanol and sodium acetate under controlled pH (5–6) is effective for thione group introduction, as demonstrated in analogous pyridine-thione syntheses . Optimization involves monitoring reaction progress via TLC (retention factor ~0.3–0.5 in ethyl acetate/hexane) and adjusting stoichiometry to minimize side products like diethylammonium chloride .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : Analyze and spectra for methyl group resonances (δ ~2.5 ppm for CH) and thione sulfur effects on aromatic protons.

- FTIR : Confirm the C=S stretch (~1200–1250 cm) and pyridine ring vibrations (~1600 cm).

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (CHNS, exact mass 155.05 g/mol) and fragmentation patterns .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Methodological Answer : Follow protocols for pyridine derivatives:

- Use fume hoods to avoid inhalation (LD data for similar compounds suggests moderate toxicity).

- Wear nitrile gloves and lab coats; in case of skin contact, wash immediately with water and consult a physician .

- Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry, and what ligand design challenges arise?

- Methodological Answer : The thione group acts as a soft Lewis base, coordinating to transition metals (e.g., Cu, Pd). Challenges include avoiding oxidation of the sulfur atom during complexation. A bipyridine-like framework (as in 6,6′-di-thiophenol derivatives) can enhance stability, but steric hindrance from methyl groups may reduce binding efficiency. Optimize solvent polarity (e.g., DMF) and reaction temperature (40–60°C) to stabilize metal-thione adducts .

Q. What strategies resolve contradictions in spectral data or reactivity studies of this compound derivatives?

- Methodological Answer :

- Spectral Discrepancies : Cross-validate NMR/IR data with computational methods (DFT calculations for expected vibrational modes).

- Reactivity Inconsistencies : Perform controlled experiments under inert atmospheres to rule out oxidation side reactions. For example, unexpected byproducts in alkylation reactions may arise from thione tautomerization, which can be suppressed using anhydrous conditions .

Q. How does the electronic structure of this compound influence its reactivity in heterocyclic functionalization?

- Methodological Answer : The electron-withdrawing thione group activates the pyridine ring for nucleophilic substitution at the 4-position. Methyl groups at 1 and 6 positions induce steric effects, slowing electrophilic attacks. For functionalization (e.g., nitration), use mixed acid systems (HNO/HSO) at 0–5°C to direct substitution to the 3-position, as evidenced by analogous pyridine-thione systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products